
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, a methoxy group, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of a suitable phosphine precursor with bromine and methanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized phosphine derivatives.
Scientific Research Applications
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the oxophosphanium moiety play crucial roles in these interactions, facilitating various chemical transformations and biological activities.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Iodo-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Fluoro-1-hydroxyethyl)(methoxy)oxophosphanium
Uniqueness
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
88648-54-8 |
|---|---|
Molecular Formula |
C3H7BrO3P+ |
Molecular Weight |
201.96 g/mol |
IUPAC Name |
(2-bromo-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7BrO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
InChI Key |
MKFPPKIYXTXZCW-UHFFFAOYSA-N |
Canonical SMILES |
CO[P+](=O)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


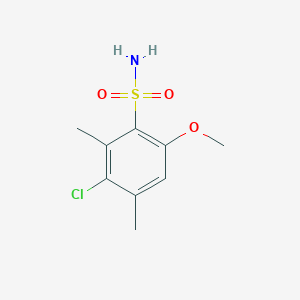
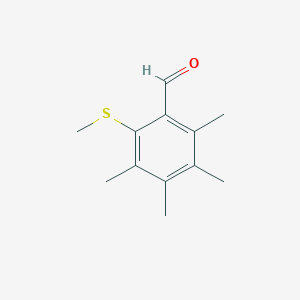
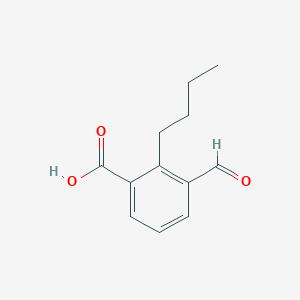
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)

![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)


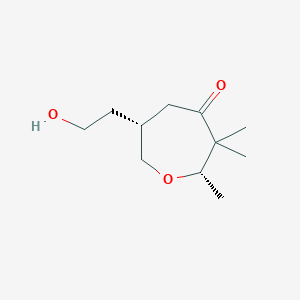
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)

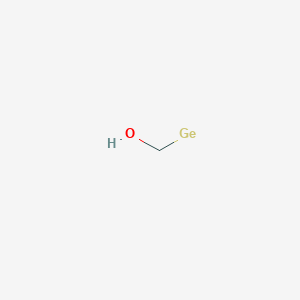
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
